![molecular formula C20H16ClN5O3S B2828462 N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251592-13-8](/img/structure/B2828462.png)
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3S and its molecular weight is 441.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
Heterocyclic Derivatives Synthesis : Research has focused on synthesizing heterocyclic compounds, such as triazolo and thiadiazole derivatives, due to their significant pharmacological potential. For instance, the creation of novel triazolo[4,3-a]pyrazin derivatives has been explored for their potential as adenosine receptor antagonists, highlighting the chemotype's versatility for developing new therapeutic agents (Falsini et al., 2017).
Anticancer and Antimicrobial Activities : Compounds featuring triazole and thiadiazole moieties have been synthesized and evaluated for anticancer and antimicrobial activities. For example, N-aryl substituted phenyl acetamide analogs of triazolophthalazines showed inhibition activity against cancer cell lines, indicating the therapeutic potential of such structures (Kumar et al., 2019).
Structural Modifications and Biological Interactions
Molecular Docking Studies : Investigations into the structural requirements for biological activity have utilized molecular docking studies. These studies help in understanding the interaction between synthesized compounds and biological targets, guiding the development of molecules with desired pharmacological effects (Fedotov et al., 2022).
Biological Evaluation : The evaluation of novel synthetic compounds often includes assessing their potential to inhibit specific enzymes or cellular processes, contributing to their anticancer or antimicrobial profiles. This includes screening for activities against various cancer cell lines or microbial strains, providing insights into the compound's therapeutic potential and mechanism of action.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c1-29-16-8-7-13(11-15(16)21)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)30-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODASRYVIGFOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide |
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